N-cyclopropyl-N-[(oxan-4-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-[(oxan-4-yl)methyl]prop-2-enamide is an organic compound that features a cyclopropyl group, an oxan-4-ylmethyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-[(oxan-4-yl)methyl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with oxan-4-ylmethyl chloride to form the intermediate N-cyclopropyl-N-(oxan-4-ylmethyl)amine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-[(oxan-4-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl or oxan-4-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-cyclopropyl-N-[(oxan-4-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-[(oxan-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyclopropyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxan-4-ylmethyl group may enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through its structural features and their interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-N-[(oxan-4-yl)methyl]prop-2-enamide: Unique due to its combination of cyclopropyl and oxan-4-ylmethyl groups.
2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: Contains a chromone ring and exhibits different reactivity and biological activities.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor with a similar prop-2-enamide structure but different substituents.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both cyclopropyl and oxan-4-ylmethyl groups sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-cyclopropyl-N-(oxan-4-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-12(14)13(11-3-4-11)9-10-5-7-15-8-6-10/h2,10-11H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYYIKJUAZCICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCOCC1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.